molecular formula C8H4Cl2F3NO B1314460 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride CAS No. 63498-15-7

4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride

Cat. No. B1314460
CAS RN: 63498-15-7
M. Wt: 258.02 g/mol
InChI Key: VFMOALNFJXDNSO-UHFFFAOYSA-N
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Description

“4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride” is a chemical compound with the molecular formula C8H4Cl2F3NO . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Physical And Chemical Properties Analysis

The compound is a colorless or yellow liquid with a melting point of -3°C . It has a molecular weight of 258.02 and a density of 1.404 g/mL at 25 °C . It’s also noted that the compound decomposes in water .

Scientific Research Applications

Synthesis and Antitumor Activity

4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride is utilized in the synthesis of various compounds with potential antitumor activities. For instance, its derivatives have been found to show cytotoxicity toward B16 murine melanoma cells in culture, although they were inactive against murine leukemia P388 and L1210 (Franchetti et al., 1990).

Synthesis of Nucleoside Analogues

The compound is also employed in the synthesis of pyridazine analogues of nucleosides like cytidine and uridine. These analogues have shown inhibitory effects on the growth of certain cell lines, indicating potential therapeutic applications (Katz et al., 1982).

Formation of 4(3H)-Quinazolinones

In research exploring new chemotherapeutic agents, 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride is used in the formation of 4(3H)-quinazolinones. Some of these compounds have shown moderate activity against various tumor cell lines (Deetz et al., 2001).

As a Drug Intermediate

It serves as an important drug intermediate in various syntheses. For example, its use in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride has demonstrated economic and practical value (Zhou, 2006).

Synthesis of Anti-inflammatory and Antimicrobial Agents

Derivatives synthesized using 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride have shown significant anti-inflammatory, antiproliferative, and antimicrobial activities. This is particularly notable in compounds containing chloro- and/or fluoro-substituted phenyl rings or specific substitutions in their structures (Vachala et al., 2011).

Safety And Hazards

The compound is classified as dangerous, with a hazard symbol of "C" . It can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-5-2-3(7(10)15)1-4(6(5)14)8(11,12)13/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMOALNFJXDNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538086
Record name 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride

CAS RN

63498-15-7
Record name 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13 g (0.0543 mol) of 4-amino-3-chloro-5-trifluoromethyl-benzoic acid was added to 32.5 ml of thionyl chloride. The suspension was heated until the crystals have dissolved, then refluxing was continued for another 2 h. After cooling to room temperature, the remaining thionyl chloride was evaporated under reduced pressure, thus obtained crude 3-chloro-4-amino-5-trifluoromethyl-benzoyl chloride, which was dissolved in chloroform at heating. Filtered with heating and evaporated under reduced pressure to remove chloroform, obtained the subject product. Yield: 80–90%, melting point: 110–115° C.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Xing, D Li, AYH Woo, Z Zhi, L Ji, R Xing… - Journal of Medicinal …, 2022 - ACS Publications
Asthma patients in resource-poor countries cannot obtain adequate basic asthma medications because most asthma medications are supplied as inhalants. An alternative approach is …
Number of citations: 3 pubs.acs.org

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